molecular formula C17H18N2O6S B2468523 N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide CAS No. 895451-01-1

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide

Cat. No. B2468523
CAS RN: 895451-01-1
M. Wt: 378.4
InChI Key: DLESWFUBWWPFJG-UHFFFAOYSA-N
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Description

“N-(4-methoxy-2-nitrophenyl)acetamide” and “N-(4-methoxy-2-nitrophenyl)glycine” are chemical compounds with the molecular formulas C9H10N2O4 and C9H10N2O5 respectively . They are used in laboratory chemicals .


Synthesis Analysis

“N-(4-methoxy-2-nitrophenyl)acetamide” was synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-2-nitrophenyl)acetamide” and “N-(4-methoxy-2-nitrophenyl)glycine” can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“N-(4-methoxy-2-nitrophenyl)acetamide” has a molecular weight of 210.1867 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Photophysical and Structural Characterization

  • Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds similar to N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide, has been conducted. These compounds have been characterized using spectroscopic techniques and quantum chemical insights, focusing on their geometric parameters, nonlinear optical properties, and molecular stability. This study is significant for understanding the photophysical properties and molecular interactions of such compounds (Khalid et al., 2020).

Protein Crosslinking and Affinity Labeling

  • A study proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds, related to this compound, are inactive under dark biological conditions but react quantitatively with amines upon irradiation. This makes them useful for bioconjugation and labeling in molecular biology (Jelenc, Cantor & Simon, 1978).

Corrosion Inhibition Studies

  • In the context of corrosion inhibition, derivatives of N-phenyl-benzamide, similar to this compound, have been studied. They demonstrate significant inhibition efficiency for mild steel in acidic conditions. These findings highlight the potential of such compounds in industrial applications to prevent metal corrosion (Mishra et al., 2018).

Cell Viability Indicators

  • Certain derivatives of this compound have been utilized as chromogenic indicators for NADH as well as cell viability. Their water solubility and sensitivity make them valuable in biological assays for measuring cell health and metabolic activity (Ishiyama et al., 1997).

DNA Binding and Biological Evaluation

  • Studies on zinc(II) carboxylate complexes based on similar compounds have shown effective DNA binding and biological activities like anti-microbial and anti-leishmanial activities. These findings contribute to the understanding of the interaction of such compounds with biological molecules and their potential therapeutic applications (Khan et al., 2021).

Safety and Hazards

“N-(4-methoxy-2-nitrophenyl)acetamide” is harmful if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(25-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLESWFUBWWPFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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